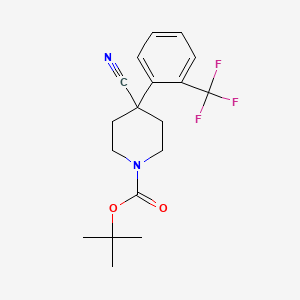
2-Bromo-4-(3-clorofenil)tiazol
Descripción general
Descripción
“2-Bromo-4-(3-chlorophenyl)thiazole” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones has been reported .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The active methylene group of the compound is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados del tiazol, incluido “2-Bromo-4-(3-clorofenil)tiazol”, han demostrado actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Se ha informado que los compuestos de tiazol muestran una actividad analgésica significativa . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Actúan bloqueando las señales de dolor que van al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro .
Actividad antiinflamatoria
Se ha descubierto que los derivados del tiazol poseen propiedades antiinflamatorias . Los medicamentos antiinflamatorios reducen la inflamación y la hinchazón. Se pueden utilizar para afecciones como la artritis, la tendinitis y otras afecciones musculoesqueléticas .
Actividad antimicrobiana
Los compuestos de tiazol han demostrado actividad antimicrobiana, incluidas propiedades antibacterianas y antifúngicas . Estos compuestos pueden inhibir el crecimiento o destruir los microorganismos, lo que los hace útiles en el tratamiento de infecciones .
Actividad antiviral
Los derivados del tiazol han demostrado un potencial como agentes antivirales . Los medicamentos antivirales son una clase de medicamentos que se utilizan específicamente para tratar infecciones virales. Actúan inhibiendo el desarrollo del virus .
Actividad antitumoral y citotóxica
Se ha encontrado que los compuestos de tiazol exhiben actividades antitumorales y citotóxicas . Estos compuestos pueden inhibir el crecimiento de tumores y pueden ser tóxicos para las células, particularmente las células cancerosas .
Mecanismo De Acción
- Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution can occur at the C-2 atom .
- Absorption: The compound’s solubility characteristics (slightly soluble in water, soluble in alcohol and ether) influence its bioavailability .
Target of Action
- is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Mode of Action
Pharmacokinetics
- (absorption, distribution, metabolism, and excretion) play a crucial role in drug efficacy.
Safety and Hazards
Direcciones Futuras
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the future directions of “2-Bromo-4-(3-chlorophenyl)thiazole” could be in the design and development of new medicines, including anticancer drugs .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-(3-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities by interacting with bacterial lipids and cancer cell receptors . The thiazole ring in 2-Bromo-4-(3-chlorophenyl)thiazole can undergo electrophilic and nucleophilic substitutions, which are crucial for its biological activity . Additionally, it has been reported to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Cellular Effects
2-Bromo-4-(3-chlorophenyl)thiazole has been observed to affect various types of cells and cellular processes. In cancer cells, it has shown potential in inhibiting cell proliferation and inducing apoptosis . This compound influences cell signaling pathways by modulating the activity of specific kinases and transcription factors, leading to changes in gene expression . Furthermore, 2-Bromo-4-(3-chlorophenyl)thiazole has been found to disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-(3-chlorophenyl)thiazole involves its interaction with various biomolecules at the molecular level. This compound binds to specific receptors and enzymes, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects . Additionally, 2-Bromo-4-(3-chlorophenyl)thiazole can modulate gene expression by binding to transcription factors and altering their activity . These interactions at the molecular level are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(3-chlorophenyl)thiazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions In vitro studies have shown that prolonged exposure to 2-Bromo-4-(3-chlorophenyl)thiazole can lead to changes in cellular morphology and function . In vivo studies are needed to further elucidate its long-term effects.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(3-chlorophenyl)thiazole vary with different dosages in animal models. At lower doses, this compound has shown promising therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Bromo-4-(3-chlorophenyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(3-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2-Bromo-4-(3-chlorophenyl)thiazole within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(3-chlorophenyl)thiazole plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct 2-Bromo-4-(3-chlorophenyl)thiazole to specific compartments or organelles . These interactions at the subcellular level are essential for the compound’s biological activity and therapeutic potential.
Propiedades
IUPAC Name |
2-bromo-4-(3-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHCTYWLNQYQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672145 | |
| Record name | 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886367-79-9 | |
| Record name | 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


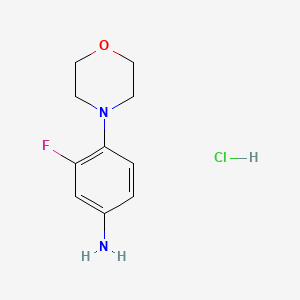
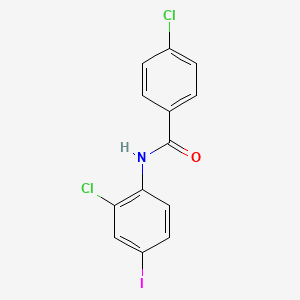
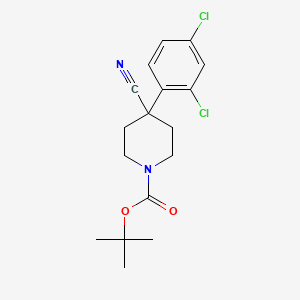
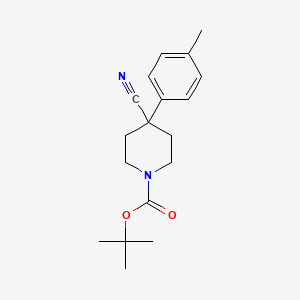

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1502775.png)
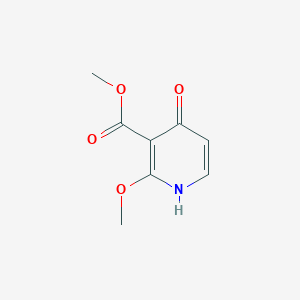
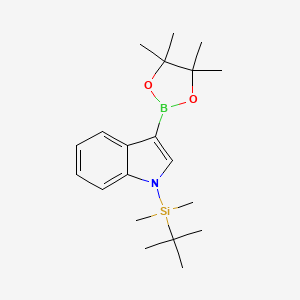
![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)

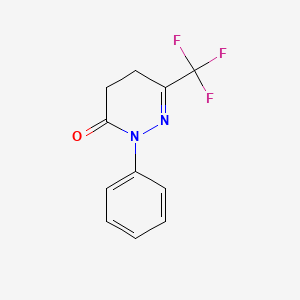
![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)
